molecular formula C12H8O3S B6337382 2-(5-formylthiophen-2-yl)benzoic Acid CAS No. 886508-84-5

2-(5-formylthiophen-2-yl)benzoic Acid

Cat. No.: B6337382
CAS No.: 886508-84-5
M. Wt: 232.26 g/mol
InChI Key: SJRNPZYHSCYWSA-UHFFFAOYSA-N
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Description

2-(5-formylthiophen-2-yl)benzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-formylthiophen-2-yl)benzoic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The key steps in the synthesis include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: 2-(5-carboxythiophen-2-yl)benzoic acid.

    Reduction: 2-(5-hydroxymethylthiophen-2-yl)benzoic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-(5-formylthiophen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

2-(5-formylthiophen-2-yl)benzoic acid is a compound characterized by its unique structural features, including a thiophene ring and a benzoic acid moiety. This combination offers potential biological activities that are currently being explored in various research contexts. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The molecular formula of this compound is C₁₂H₈O₃S, with a molecular weight of approximately 232.26 g/mol. The presence of the formyl group (-CHO) enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring provides a conjugated system that may facilitate these interactions, potentially leading to modulation of biochemical pathways. However, detailed mechanisms remain to be elucidated through further research.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown moderate activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicansTBD
3-(5-formylthiophen-2-yl)benzoic AcidBacillus cereusLower than AN2690
5-Trifluoromethyl-2-formylphenylboronic AcidAspergillus nigerModerate

Case Studies

Several studies have investigated the biological properties of thiophene derivatives, highlighting the potential of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Bacillus cereus, with MIC values lower than those of established antibiotics like AN2690 (Tavaborole). This suggests potential for development as an antibacterial agent .
  • Antifungal Activity : Another investigation into structurally related compounds indicated moderate antifungal activity against Candida albicans, supporting the hypothesis that the thiophene group enhances biological activity .

Applications in Medicine

The unique structure of this compound positions it as a promising candidate for drug design. Its potential applications include:

  • Drug Development : As a pharmacophore in the development of anti-inflammatory and anticancer agents.
  • Fluorescent Probes : Investigated for use in biological imaging due to its conjugated system .

Properties

IUPAC Name

2-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRNPZYHSCYWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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